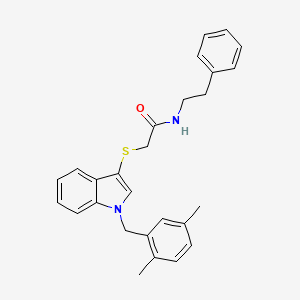

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide

Description

Properties

IUPAC Name |

2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2OS/c1-20-12-13-21(2)23(16-20)17-29-18-26(24-10-6-7-11-25(24)29)31-19-27(30)28-15-14-22-8-4-3-5-9-22/h3-13,16,18H,14-15,17,19H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPOAYPUONLVJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Thioether Linkage: The indole derivative is then reacted with a thiol compound, such as 2,5-dimethylbenzylthiol, under basic conditions to form the thioether linkage.

Acylation: The final step involves the acylation of the thioether-indole intermediate with phenethylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Halogenated indoles, nitroindoles, sulfonated indoles.

Scientific Research Applications

2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets and pathways. The indole core can interact with various enzymes and receptors, modulating their activity. The thioether linkage and phenethylacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Research Findings and Gaps

- Spectral Characterization : While IR and NMR data for analogues like 6b confirm acetamide C=O stretches (~1670–1682 cm⁻¹) and aromatic C-H signals (δ 7.2–8.6 ppm in ¹H NMR), the target compound’s spectral profile remains unverified .

- Biological Data: No direct antiviral or cytotoxicity studies are available for the target compound.

- Synthetic Challenges : The 2,5-dimethylbenzyl group may complicate regioselective indole alkylation, necessitating optimized reaction conditions to avoid byproducts.

Biological Activity

The compound 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The molecular structure of the compound features an indole core linked to a thioether and an acetamide functional group. The presence of the 2,5-dimethylbenzyl moiety is significant as it may influence the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole structure is known for its role in modulating biological processes through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signaling pathways.

Anticancer Activity

Research has indicated that indole derivatives can exhibit significant anticancer properties. A study demonstrated that similar compounds showed cytotoxic effects against multiple cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)-N-phenethylacetamide | MDA-MB-231 | TBD | Apoptosis induction |

| Similar Indole Derivative | SUIT-2 | TBD | Cell cycle arrest |

| Similar Indole Derivative | HT-29 | TBD | DNA damage |

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been explored in various studies. For instance, derivatives exhibiting structural similarities have shown efficacy in animal models for epilepsy, particularly in the maximal electroshock (MES) test .

Case Studies

- Cytotoxicity Evaluation : A recent study evaluated the cytotoxic effects of a series of indole-based compounds against different cancer cell lines using the MTT assay. The results indicated that certain modifications to the indole structure enhanced cytotoxicity compared to standard treatments like cisplatin .

- Anticonvulsant Screening : Another study assessed several indole derivatives for their anticonvulsant activity using animal models. Compounds were tested at varying doses, revealing significant protective effects against seizures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.